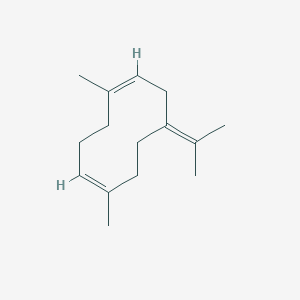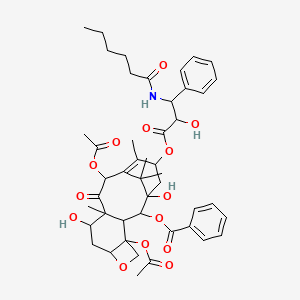
Paclitaxel C
Vue d'ensemble
Description
Paclitaxel C is a natural product found in Taxus wallichiana, Taxus baccata, and other organisms with data available.
Applications De Recherche Scientifique
Mechanistic and Clinical Effects on Breast Cancer
Paclitaxel (PTX) is a prominent anticancer drug utilized in treating various malignant diseases, including breast cancer. It works by affecting cellular processes, leading to programmed cell death. PTX is often used as the first-line treatment in breast cancer, but resistance to PTX treatment is a significant challenge in clinical applications. Novel approaches like albumin-bound PTX (nab-PTX) and PTX nanoparticles show promise for more efficient and stable therapeutic interventions in breast cancer therapy (Abu Samaan et al., 2019).
Targeted Drug Delivery
Research on PTX's targeted delivery involves formulating PTX-loaded nanoparticles, which have shown effectiveness in in vitro studies. For example, folate-decorated paclitaxel-loaded bovine serum albumin nanoparticles have been developed for targeted cancer treatment, demonstrating the ability to target cancer cells effectively (Zhao et al., 2010).
Pharmacogenetics of PTX Metabolism
Paclitaxel's metabolism is predominantly in the liver, involving cytochromes P450 2C8 and 3A4. Polymorphisms in these enzymes suggest potential for individualized dosing of paclitaxel, aiming for personalized treatment approaches (Spratlin & Sawyer, 2007).
Role in Chemoresistance and Radiation Therapy
PTX plays a significant role in chemoresistance and radiation therapy. It stabilizes microtubules and selectively arrests cells in the cell cycle, inducing cytotoxicity. Its efficacy, however, can be limited by drug resistance and toxicities. Novel formulations and combinations with radiation therapy are being explored (Barbuti & Chen, 2015).
Novel Formulations for Improved Efficacy
Studies focus on developing novel PTX formulations to overcome challenges like poor solubility and side effects. Various approaches like emulsions, liposomes, and nanoparticles have been explored to improve PTX delivery and efficacy (Singla et al., 2002).
Mechanisms of Action
Paclitaxel's unique mechanism of action involves enhancing the polymerization of tubulin to stable microtubules and stabilizing them against depolymerization. This specific interaction makes PTX a unique chemotherapeutic agent (Horwitz, 1994).
Propriétés
IUPAC Name |
[4,12-diacetyloxy-15-[3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H57NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h10-11,13-20,30-32,35-38,40,50,52,56H,8-9,12,21-24H2,1-7H3,(H,47,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHTXUBGUDGCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H57NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paclitaxel C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Azane;trihydroxy-[4-(trihydroxy-lambda4-sulfanyl)oxy-2,5-bis[(trihydroxy-lambda4-sulfanyl)oxymethyl]-2-[3,4,5-tris[(trihydroxy-lambda4-sulfanyl)oxy]-6-[(trihydroxy-lambda4-sulfanyl)oxymethyl]oxan-2-yl]oxyoxolan-3-yl]oxy-lambda4-sulfane](/img/structure/B8236070.png)
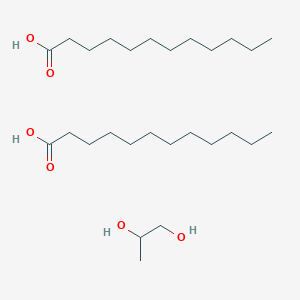

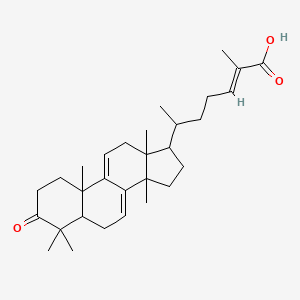
![methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B8236106.png)

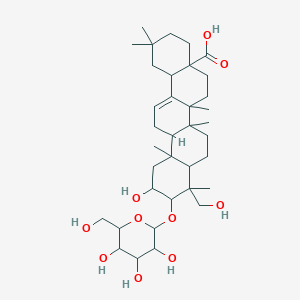
![(2R)-2,3-Bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl beta-D-galactopyranoside](/img/structure/B8236125.png)
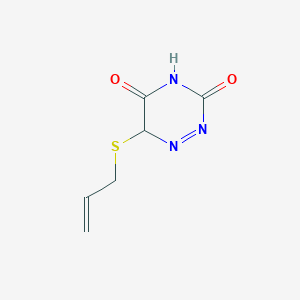
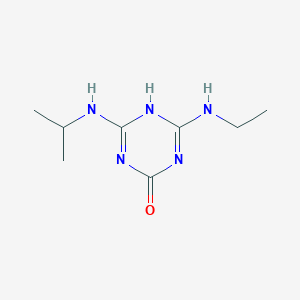

![(3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B8236151.png)

